[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate
Description
[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a synthetic organic compound featuring a hybrid structure combining carbamate and ester functionalities. Its molecular architecture includes:
- A 4-chlorophenyl group linked via an acetate moiety.
- A carbamoyl group attached to a methyl ester, which is further connected to a 4-phenylbutan-2-yl chain.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-15(7-8-16-5-3-2-4-6-16)22-19(23)14-25-20(24)13-17-9-11-18(21)12-10-17/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQVDGUYAYSCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate typically involves the reaction of 4-phenylbutan-2-amine with methyl 2-(4-chlorophenyl)acetate in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between [(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate and related compounds:
*Estimated based on structural analogs.
Key Observations:
Lipophilicity :
- The target compound’s logP is expected to exceed 4.5 due to its extended hydrophobic backbone (phenylbutan-2-yl and chlorophenyl groups), similar to 2-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)acetamide (logP = 4.188) .
- Simpler esters like Methyl 2-[4-(chloromethyl)phenyl]acetate have lower logP (~2.5), indicating reduced membrane permeability .
Functional Group Impact: Amide vs. Ester/Carbamate: The amide in 2-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)acetamide confers metabolic stability compared to the target compound’s ester, which may undergo hydrolysis .
Structural Complexity and Bioactivity: Thiazolidinone derivatives (e.g., ) exhibit distinct electronic profiles due to conjugation, which could enhance interactions with biological targets like enzymes or receptors. The phenylbutan-2-yl chain in the target compound and may improve binding to hydrophobic pockets in proteins, a trait leveraged in drug design for enhanced selectivity .
Synthetic Accessibility :
- Carbamate-linked compounds (target and ) often require multi-step syntheses involving chloroformate intermediates, whereas amides () are typically synthesized via simpler coupling reactions .
Research Findings and Implications
- However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization .
- Biological Targets : Analogous chlorophenyl-containing compounds have shown activity against tumor cells and enzymes (e.g., HDACs, kinases), suggesting the target compound could be evaluated for similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
